molecular formula C26H33N3O4 B14093158 3-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methylphenol

3-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methylphenol

Cat. No.: B14093158
M. Wt: 451.6 g/mol
InChI Key: HCOBYYDUGAQKTF-UHFFFAOYSA-N
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Description

3-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methylphenol is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methylphenol typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group, and finally, the attachment of the morpholinyl ethoxy group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups or increase the oxidation state of existing groups.

    Reduction: This reaction can remove oxygen-containing groups or decrease the oxidation state of existing groups.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, 3-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methylphenol may be studied for its potential biological activity. Researchers could investigate its interactions with biological molecules, such as proteins or nucleic acids, to understand its effects on cellular processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its structure suggests that it might interact with specific molecular targets, making it a candidate for drug development. Studies could focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique structure might also make it suitable for applications in fields like catalysis or materials science.

Mechanism of Action

The mechanism of action of 3-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methylphenol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-4-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol
  • 3-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-5-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methylphenol

Uniqueness

Compared to similar compounds, 3-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methylphenol stands out due to its specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H33N3O4

Molecular Weight

451.6 g/mol

IUPAC Name

3-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol

InChI

InChI=1S/C26H33N3O4/c1-16-14-29(15-17(2)33-16)12-13-32-23-11-10-22(26(30)18(23)3)25-24(19(4)27-28-25)20-6-8-21(31-5)9-7-20/h6-11,16-17,30H,12-15H2,1-5H3,(H,27,28)

InChI Key

HCOBYYDUGAQKTF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=C(C(=C(C=C2)C3=NNC(=C3C4=CC=C(C=C4)OC)C)O)C

Origin of Product

United States

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